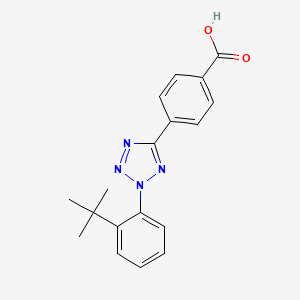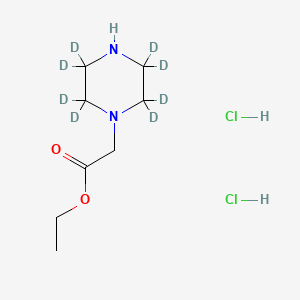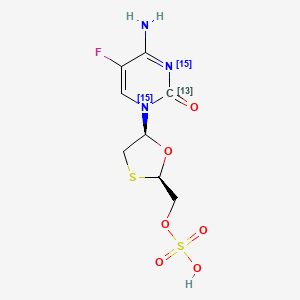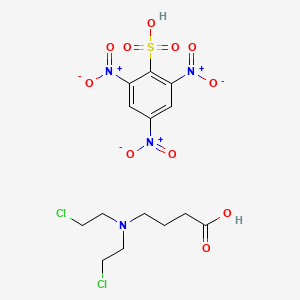![molecular formula C16H19NO3 B13840686 2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Desethyl Methyl Etodolac is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. Etodolac is known for its selective inhibition of cyclooxygenase-2 (COX-2), which helps reduce inflammation and pain with fewer gastrointestinal side effects compared to non-selective NSAIDs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Desethyl Methyl Etodolac involves several steps. One common method starts with the reaction of 7-ethyl-tryptophol with methyl 3-oxo-pentanoate in the presence of a concentrated mineral acid at temperatures between -20°C and +50°C. This reaction produces methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate, which is then hydrolyzed to yield Etodolac .
Industrial Production Methods
Industrial production of Etodolac and its derivatives typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
(-)-Desethyl Methyl Etodolac undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the molecule’s structure, potentially enhancing its activity or reducing side effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of Etodolac, such as amino acid conjugates that enhance its solubility and reduce gastrointestinal side effects .
Scientific Research Applications
(-)-Desethyl Methyl Etodolac has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on NSAID activity and selectivity.
Biology: Research focuses on its interactions with COX-2 and other molecular targets involved in inflammation.
Medicine: It is investigated for its potential to treat various inflammatory conditions with reduced side effects compared to traditional NSAIDs.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
(-)-Desethyl Methyl Etodolac exerts its effects primarily through the inhibition of COX-2, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins while sparing COX-1, which is important for gastrointestinal protection .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other COX-2 selective inhibitors such as Celecoxib, Rofecoxib, and Valdecoxib. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness
(-)-Desethyl Methyl Etodolac is unique in its specific structural modifications, which aim to enhance its selectivity for COX-2 and reduce gastrointestinal side effects. Its derivatives, such as amino acid conjugates, further improve its pharmacological profile by enhancing solubility and reducing toxicity .
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19)/t16-/m1/s1 |
InChI Key |
FCSFORLYLNCXPD-MRXNPFEDSA-N |
Isomeric SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)[C@@](OCC3)(C)CC(=O)O |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)
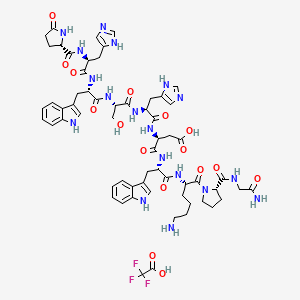
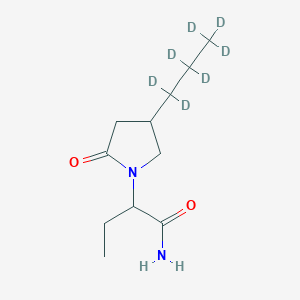
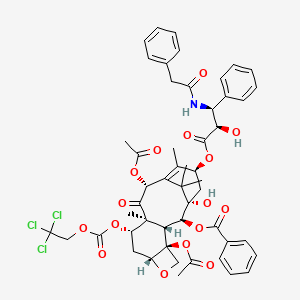
![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)
